Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield products with significant pharmacological potential. For instance, ethyl pyrazolecarboxylates and their derivatives have been synthesized through reactions involving ethyl 3-[(dimethylamino)methylidene]pyruvate and various hydrazines, showcasing the regioselectivity and potential for creating structurally complex molecules (Hanzlowsky et al., 2003). Similarly, the synthesis of pyrazolo[3,4-c]pyridazine derivatives from ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate highlights the versatility of nucleophilic reagents in crafting novel compounds with a range of biological activities (Zabska et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, as determined by single-crystal X-ray diffraction, reveals intricate details such as hydrogen bonding and π-π interactions that contribute to the compound's stability and reactivity. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate demonstrates how intramolecular hydrogen bonds and crystal packing can influence molecular conformation and properties (Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions involving ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its analogs often lead to the formation of novel structures with unique properties. The reactivity with nucleophilic reagents, such as hydrazine, opens pathways to a range of derivatives with potential biological activity. The synthesis of pyrazolo[3,4-c]pyridazine derivatives illustrates the compound's capacity for undergoing nucleophilic substitution reactions, leading to molecules with diverse pharmacological profiles (Zabska et al., 1998).
Scientific Research Applications
Chemical Transformations and Derivatives
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and its related compounds have been explored for their potential in creating a variety of chemical derivatives. For example, Anusevičius et al. (2014) detailed the transformation of a related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, into various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, demonstrating its versatility in producing a range of chemical structures (Anusevičius et al., 2014).
Antimicrobial Applications
Research has shown that derivatives of Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate have been tested for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines from a compound similar to ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate and evaluated them for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structure of related compounds is another significant area of research. Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and performed extensive structural analysis, including X-ray diffraction studies. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Achutha et al., 2017).
Pharmacological Screening
Some derivatives have been screened for their potential pharmacological effects. For instance, Zabska et al. (1998) explored the effects of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate derivatives on the central nervous system (Zabska et al., 1998).
Future Directions
properties
IUPAC Name |
ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-4-8(15)6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMJLLFEQHXVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.